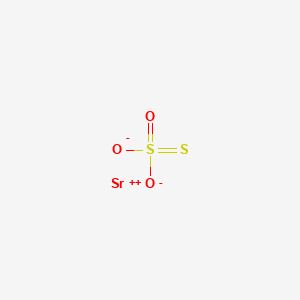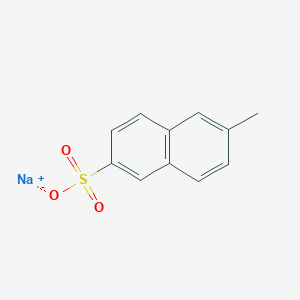
2-Deoxy-alpha-D-galactopyranose
Übersicht
Beschreibung
2-Deoxy-alpha-D-galactopyranose is a monosaccharide belonging to the class of organic compounds known as hexoses. These are six-carbon sugars that play a crucial role in various biological processes. The compound is structurally similar to D-galactose but lacks an oxygen atom at the second carbon position, hence the name “2-deoxy.”
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-alpha-D-galactopyranose typically involves the reduction of D-galactose derivatives. One common method is the reduction of 2-deoxy-2-nitro-D-galactose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azidophenylselenylation of glycals, followed by reduction and deprotection steps .
Industrial Production Methods
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Desoxy-α-D-Galactopyranose kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Säuren zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene Zuckeralkohole umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Zuckermolekül einführen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Salpetersäure und Kaliumpermanganat.
Reduktion: Häufig wird Wasserstoffgas in Gegenwart eines Palladiumkatalysators verwendet.
Substitution: Reagenzien wie Halogene und Azide werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: Produziert 2-Desoxy-D-Galaktonsäure.
Reduktion: Produziert 2-Desoxy-D-Galaktit.
Substitution: Produziert verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-Desoxy-α-D-Galactopyranose hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer Kohlenhydrate und Glykoside verwendet.
Biologie: Untersucht wird seine Rolle in Stoffwechselwegen und als potenzieller Inhibitor von Glykosidasen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich antiviraler und krebshemmender Eigenschaften.
Industrie: Wird bei der Produktion von Arzneimitteln und als Vorläufer für andere chemische Verbindungen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 2-Desoxy-α-D-Galactopyranose beinhaltet seine Wechselwirkung mit bestimmten Enzymen und Proteinen. So kann es beispielsweise als Inhibitor von β-Galaktosidase wirken, einem Enzym, das an der Hydrolyse von Galaktosiden beteiligt ist. Durch die Hemmung dieses Enzyms kann die Verbindung verschiedene biologische Prozesse beeinflussen, einschließlich des Kohlenhydratstoffwechsels .
Wirkmechanismus
The mechanism of action of 2-Deoxy-alpha-D-galactopyranose involves its interaction with specific enzymes and proteins. For example, it can act as an inhibitor of beta-galactosidase, an enzyme involved in the hydrolysis of galactosides. By inhibiting this enzyme, the compound can affect various biological processes, including carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Desoxy-D-Glucose: Strukturell ähnlich, unterscheidet sich aber in der Position der Desoxygruppe.
2-Desoxy-D-Galaktose: Das β-Anomer von 2-Desoxy-α-D-Galactopyranose.
2-Amino-2-Desoxy-D-Galaktose: Enthält am zweiten Kohlenstoffatom eine Aminogruppe anstelle einer Hydroxylgruppe.
Einzigartigkeit
2-Desoxy-α-D-Galactopyranose ist aufgrund seiner spezifischen strukturellen Konfiguration und dem Fehlen eines Sauerstoffatoms am zweiten Kohlenstoffatom einzigartig. Dieser strukturelle Unterschied verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Forschungs- und industrielle Anwendungen wertvoll ist .
Eigenschaften
IUPAC Name |
6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274259 | |
| Record name | 2-Deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14215-77-1, 201612-55-7 | |
| Record name | MLS002638629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxy-D-arabinohexose-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)








